Amiodarone metabolite M11-2 is a significant product of the metabolism of amiodarone, a widely used antiarrhythmic drug. The chemical structure of M11-2 is represented by the formula and features a complex arrangement that includes iodine atoms and an amine group, contributing to its biological activity and pharmacological properties . As a hydroxylated derivative of amiodarone, M11-2 plays a role in the drug's therapeutic effects and its side effect profile, particularly in relation to its interactions with various biological systems.
The formation of amiodarone metabolite M11-2 primarily involves hydroxylation reactions facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. These enzymes are responsible for the oxidative metabolism of amiodarone, leading to the generation of multiple metabolites, including M11-2. The specific reaction pathway involves the introduction of a hydroxyl group at the 3' position of the aromatic ring structure of amiodarone, resulting in M11-2 .
The synthesis of amiodarone metabolite M11-2 typically occurs through metabolic processes in the liver following the administration of amiodarone. In vitro studies have demonstrated that human liver microsomes effectively convert amiodarone into M11-2 via hydroxylation reactions. The use of advanced techniques such as ultraperformance liquid chromatography coupled with mass spectrometry has been instrumental in identifying and quantifying this metabolite in biological samples .
Amiodarone metabolite M11-2 is primarily studied within the context of pharmacokinetics and toxicology related to amiodarone therapy. Understanding its role can help clinicians predict therapeutic outcomes and potential side effects associated with amiodarone treatment. Additionally, research into M11-2 may provide insights into optimizing dosages and minimizing adverse effects in patients receiving amiodarone for arrhythmias .
Interaction studies involving amiodarone metabolite M11-2 focus on its pharmacological effects when combined with other medications or substances. Given that both amiodarone and its metabolites can influence cytochrome P450 enzyme activity, there is potential for significant drug-drug interactions. For instance, concurrent administration with other drugs metabolized by CYP3A4 could lead to altered plasma levels of these medications, necessitating careful monitoring . Furthermore, studies have indicated that M11-2 may also affect thyroid function due to its structural similarities with thyroid hormones, which could lead to hypothyroidism or thyrotoxicosis in susceptible individuals .
Amiodarone metabolite M11-2 shares structural similarities with several other metabolites derived from amiodarone as well as other antiarrhythmic agents. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Amiodarone | Class III antiarrhythmic | Multi-channel blocker; iodine-containing; long half-life |
| Amiodarone metabolite M11-1 | Hydroxylated derivative | Different hydroxylation site compared to M11-2 |
| Desethylamiodarone | Primary active metabolite | More potent than amiodarone; higher concentrations in tissues |
| Dronedarone | Class III antiarrhythmic | Shorter half-life; less iodine content; fewer thyroid-related effects |
Amiodarone metabolite M11-2 is unique due to its specific hydroxylation pattern and resultant biological activities, distinguishing it from both its parent compound and other metabolites . Its role in mediating the pharmacological effects of amiodarone underscores the importance of understanding individual metabolites in drug therapy.
Amiodarone metabolite M11-2 represents a significant hydroxylated derivative formed through the biotransformation of amiodarone, with the molecular formula C25H29I2NO4 and a molecular weight of 661.3 g/mol [1]. This metabolite is classified as a phase I metabolite that results from hydroxylation reactions involving specific cytochrome P450 enzymes . The formation of M11-2 occurs through the introduction of a hydroxyl group at the 3-position of the butyl side chain of the parent amiodarone molecule [3] [4].
The biotransformation of amiodarone to its hydroxylated metabolites, including M11-2, is primarily mediated by cytochrome P450 enzymes present in hepatic microsomes [5] [6]. Multiple cytochrome P450 isoforms participate in amiodarone metabolism, with varying degrees of catalytic efficiency and substrate specificity [7] [8].
Cytochrome P450 3A4 and cytochrome P450 2C8 are the principal enzymes responsible for the hydroxylation reactions leading to M11-2 formation [5]. Research demonstrates that cytochrome P450 3A4 exhibits significant catalytic activity toward amiodarone with kinetic parameters showing a mean Km value of 31.6 ± 7.5 microM and Vmax value of 1.2 ± 0.7 pmol/min/pmol of cytochrome P450 [5]. Cytochrome P450 2C8 also demonstrates substantial involvement in amiodarone biotransformation, with studies indicating that this isoform contributes significantly to the formation of hydroxylated metabolites at clinically relevant concentrations [5] [10].
The hydroxylation mechanism involves the oxidative addition of a hydroxyl group to the butyl side chain of amiodarone, specifically at the 3-position [3] [11]. This process requires the presence of NADPH as a cofactor and occurs through the typical cytochrome P450 catalytic cycle [6] [12]. The formation of M11-2 follows Michaelis-Menten kinetics, with the reaction demonstrating substrate saturation at higher amiodarone concentrations [11] [10].
Inhibition studies using ketoconazole, a specific cytochrome P450 3A4 inhibitor, demonstrate significant reduction in metabolite formation, confirming the critical role of this enzyme in M11-2 production [5] [8]. Similarly, the use of anti-cytochrome P450 3A4 antibodies results in more than 80% inhibition of the hydroxylation reaction [6]. Cytochrome P450 2C8 involvement is evidenced by correlation studies showing significant relationships between paclitaxel 6α-hydroxylase activity and amiodarone metabolite formation [5] [13].
Human liver microsome studies provide essential data regarding the kinetics and mechanisms of M11-2 formation [14] [6] [15]. These investigations utilize ultraperformance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for metabolite identification and quantification [14] [16].
In vitro incubation experiments with human liver microsomes demonstrate efficient conversion of amiodarone to hydroxylated metabolites, including M11-2 [6] [15]. The metabolic clearance varies among different human liver preparations, reflecting interindividual differences in cytochrome P450 expression levels [15] [17]. Studies show that the intrinsic clearance values for amiodarone metabolism range significantly across different liver samples, with cytochrome P450 3A4 and cytochrome P450 2C8 expression levels being primary determinants of metabolic capacity [5] [7].
| Parameter | Cytochrome P450 3A4 | Cytochrome P450 2C8 | Reference |
|---|---|---|---|
| Km (microM) | 31.6 ± 7.5 | 8.6 | [5] [10] |
| Vmax (pmol/min/pmol CYP) | 1.2 ± 0.7 | 2.3 | [5] [10] |
| Intrinsic Clearance (μL/min/pmol CYP) | Variable | 0.261 | [5] [10] |
Temperature-dependent studies reveal optimal metabolic activity at 37°C, with incubation times of 30-60 minutes providing maximal metabolite formation [15] [18]. The addition of specific inhibitors such as ketoconazole and quinidine allows for the determination of individual cytochrome P450 contributions to the overall metabolic profile [19] [12].
Human liver microsome studies also demonstrate the formation of multiple hydroxylated metabolites beyond M11-2, indicating the presence of alternative hydroxylation sites on the amiodarone molecule [14] [16]. These investigations reveal that the metabolic profile includes both mono-hydroxylated and di-hydroxylated products, with M11-2 representing one of the major hydroxylated species [14] [3].
The biotransformation of amiodarone involves both phase I and phase II metabolic pathways, resulting in distinct metabolite profiles [14] [16]. Phase I metabolism, which includes the formation of M11-2, involves oxidative reactions catalyzed by cytochrome P450 enzymes [6] [12]. Phase II metabolism encompasses conjugation reactions that further modify both the parent compound and phase I metabolites [14] [20].
Research utilizing human bile samples identifies 33 distinct amiodarone metabolites, comprising 22 phase I metabolites and 11 phase II metabolites [14]. The major phase I metabolites include mono-N-desethylamiodarone and various hydroxylated derivatives, including M11-2 [14] [3]. Phase II metabolites primarily consist of glucuronide conjugates and sulfate conjugates formed through the action of UDP-glucuronosyltransferases and sulfotransferases [14] [16].
| Metabolic Category | Number of Metabolites | Primary Enzymes | Examples | |
|---|---|---|---|---|
| Phase I | 22 | Cytochrome P450 3A4, Cytochrome P450 2C8 | M11-2, Mono-N-desethylamiodarone | [14] |
| Phase II | 11 | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronide conjugates, Sulfate conjugates | [14] |
Phase I metabolites generally retain the core structural features of amiodarone while exhibiting increased polarity due to the introduction of hydroxyl groups [3] . The formation of M11-2 through hydroxylation represents a detoxification pathway that facilitates subsequent elimination [14] [16]. Phase II metabolites demonstrate significantly enhanced water solubility compared to phase I products, enabling more efficient renal and biliary excretion [21] [20].
The comparative analysis reveals that phase I metabolism predominates in liver microsomes, while phase II conjugation becomes more prominent in whole hepatocyte systems and in vivo conditions [14] [15]. Studies using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, demonstrate the sequential nature of amiodarone biotransformation, where phase I metabolites serve as substrates for phase II conjugation reactions [14] [16].
Ultraperformance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry represents a cutting-edge analytical platform for the detection and quantification of amiodarone metabolite M11-2 [1] [2] [3]. This hyphenated technique combines the superior chromatographic resolution of UPLC with the high mass accuracy and sensitivity of quadrupole time-of-flight mass spectrometry.
The UPLC-Q/TOF MS system demonstrates exceptional performance characteristics for amiodarone metabolite analysis [1] [3]. The technique enables the identification of complex metabolite profiles with accurate mass measurements typically achieving mass accuracy within 3-5 parts per million [4] [5]. For amiodarone metabolite M11-2, the molecular ion exhibits a protonated molecular ion at m/z 662.02588 with a predicted collision cross section of 231.8 Ų [6].
High-resolution mass spectrometry provides superior selectivity through accurate mass determination, enabling differentiation between metabolites with similar nominal masses [2] [5]. The quadrupole time-of-flight configuration offers rapid scanning capabilities with resolution exceeding 30,000 full width at half maximum, ensuring comprehensive metabolite detection even at low abundance levels [4].
The analytical workflow for amiodarone metabolite M11-2 detection involves optimized chromatographic conditions utilizing reversed-phase liquid chromatography [1] [3]. Mobile phase systems typically employ water-acetonitrile gradients with volatile buffer additives such as ammonium acetate or formic acid to enhance electrospray ionization efficiency [7] [8]. The retention time for metabolite M11-2 varies depending on chromatographic conditions, but typically elutes within 10-20 minutes under standard analytical conditions [1].
Mass spectrometric detection employs positive electrospray ionization mode for optimal sensitivity [1] [3]. The fragmentation pattern of amiodarone metabolite M11-2 provides characteristic product ions that facilitate structural confirmation and enable selective quantification using multiple reaction monitoring approaches [9] [1]. Key fragment ions include m/z values corresponding to the benzofuran moiety and the diethylamino side chain, consistent with the established fragmentation pathways of amiodarone derivatives [10] [1].
Table 1: UPLC-Q/TOF MS Validation Parameters for Amiodarone Metabolite M11-2
| Parameter | Specification | Criteria |
|---|---|---|
| Linearity Range | 1-1000 ng/mL | Wide dynamic range |
| Correlation Coefficient | ≥ 0.995 | Excellent linearity |
| Lower Limit of Detection | ≤ 0.5 ng/mL | High sensitivity |
| Lower Limit of Quantification | ≤ 1.0 ng/mL | Adequate sensitivity |
| Accuracy | 85-115% | Acceptable accuracy |
| Intra-day Precision | ≤ 15% | Good precision |
| Inter-day Precision | ≤ 15% | Good reproducibility |
| Selectivity | No interference | Specific detection |
| Matrix Effect | 85-115% | Minimal matrix interference |
| Recovery Efficiency | 70-120% | Acceptable recovery |
Linearity represents the fundamental validation parameter demonstrating the proportional relationship between analyte concentration and instrumental response [11] [12]. For amiodarone metabolite M11-2 quantification, linearity assessment involves preparation of calibration standards spanning the expected concentration range in biological matrices [13] [14]. The calibration curve typically encompasses concentrations from the lower limit of quantification to the upper limit of quantification, establishing a dynamic range suitable for pharmacokinetic studies [15] [16].
The correlation coefficient serves as the primary acceptance criterion for linearity, with values of 0.995 or greater considered acceptable for bioanalytical applications [13] [15]. Weighted linear regression analysis accounts for heteroscedasticity commonly observed in LC-MS/MS data across wide concentration ranges [14] [15]. The weighting factor selection depends on the variance structure of the analytical response, with 1/x or 1/x² weighting frequently employed for metabolite quantification [13] [14].
Sensitivity parameters encompass both the lower limit of detection and the lower limit of quantification [2] [8]. The lower limit of detection represents the lowest analyte concentration producing a signal distinguishable from background noise, typically defined as three times the signal-to-noise ratio [17] [7]. The lower limit of quantification corresponds to the lowest concentration meeting precision and accuracy acceptance criteria, generally established at ten times the signal-to-noise ratio [13] [15].
For amiodarone metabolite M11-2, achieving adequate sensitivity requires optimization of mass spectrometric parameters including collision energy, cone voltage, and source temperature [9] [1]. The selected reaction monitoring transitions must demonstrate sufficient intensity while maintaining selectivity against potential interferences [2] [14]. Isotopically labeled internal standards provide optimal compensation for matrix effects and instrumental variations [18] [19].
Selectivity evaluation demonstrates the method's ability to measure the target analyte in the presence of potentially interfering compounds [13] [7]. Interference assessment involves analysis of blank biological matrices from multiple sources to identify endogenous compounds that may co-elute with amiodarone metabolite M11-2 [14] [15]. Additionally, selectivity testing includes evaluation of potential interference from the parent drug, co-administered medications, and other metabolites [16] [20].
Table 2: LC-MS/MS System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Theoretical Plates | ≥ 2000 | Column efficiency |
| Tailing Factor | ≤ 2.0 | Peak symmetry |
| Resolution | ≥ 1.5 | Separation adequacy |
| Retention Time Precision | ≤ 2.0% | Method reproducibility |
| Peak Area Precision | ≤ 5.0% | Quantitative precision |
| Signal-to-Noise Ratio | ≥ 10:1 | Adequate sensitivity |
Matrix effects represent one of the most critical validation parameters in LC-MS/MS bioanalysis, reflecting the impact of co-eluting compounds on ionization efficiency [18] [21]. For amiodarone metabolite M11-2, matrix effects may arise from endogenous phospholipids, proteins, salts, or co-administered medications present in biological samples [18] [19]. These matrix components can cause either signal suppression or enhancement, leading to inaccurate quantification if not properly addressed [18].
Quantitative assessment of matrix effects employs the post-extraction spiking approach, considered the gold standard methodology [18] [21]. This technique involves comparing the analytical response of amiodarone metabolite M11-2 spiked into post-extraction blank matrix versus the response in neat solution at equivalent concentrations [18] [19]. The matrix factor calculation provides a numerical assessment of ionization suppression or enhancement, with values less than one indicating suppression and values greater than one indicating enhancement [21].
The acceptance criteria for matrix effects typically require matrix factors within 85-115% of the neat solution response [18] [19]. Additionally, the coefficient of variation of matrix factors across multiple matrix lots should not exceed 15%, ensuring consistent method performance across different biological sample sources [13] [18]. Internal standard normalization helps compensate for matrix effects, with the normalized matrix factor ideally approaching unity [18] [21].
Recovery efficiency evaluation determines the extraction efficiency of the sample preparation procedure [21] [19]. This parameter compares the analytical response of amiodarone metabolite M11-2 spiked into blank matrix before extraction versus the response after extraction [21]. Recovery efficiency typically ranges from 70-120% for acceptable bioanalytical methods, though lower recoveries may be acceptable if precision and accuracy criteria are met [19].
Process efficiency represents the combined effect of recovery efficiency and matrix effects, providing an overall assessment of method performance [21]. The calculation involves comparing pre-extraction spiked samples with neat solution standards, encompassing both extraction losses and ionization effects [21]. This parameter offers a comprehensive evaluation of the complete analytical procedure from sample preparation through detection [18] [21].
Table 3: Matrix Effect Assessment Methods
| Method | Application | Advantage | Limitation |
|---|---|---|---|
| Post-column Infusion | Qualitative assessment | Real-time monitoring | Labor intensive |
| Post-extraction Spiking | Quantitative assessment | Precise quantification | Requires blank matrix |
| Pre-extraction Spiking | Process efficiency | Overall method efficiency | Indirect measurement |
| Internal Standard Normalized | Compensation evaluation | IS performance evaluation | Requires appropriate IS |
Advanced matrix effect mitigation strategies include chromatographic optimization to achieve baseline resolution from interfering compounds [18] [16]. Mobile phase modification with alternative buffer systems or gradient profiles can reduce co-elution of matrix components with amiodarone metabolite M11-2 [18]. Sample dilution represents another approach for reducing matrix effects, though this strategy must be balanced against sensitivity requirements [18] [19].
The selection of appropriate internal standards plays a crucial role in matrix effect compensation [18] [21]. Stable isotope-labeled analogs of amiodarone metabolite M11-2 provide optimal performance, experiencing identical matrix effects as the target analyte [18]. When isotopically labeled standards are unavailable, structural analogs with similar physicochemical properties may serve as acceptable alternatives [21] [19].